3-Bromopyrazolo[1,5-A]pyrazine
Overview
Description
3-Bromopyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a CAS Number of 53902-93-5 and a molecular weight of 198.02 . It is a solid substance stored in dry conditions at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which is a family that 3-Bromopyrazolo[1,5-A]pyrazine belongs to, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The InChI code for 3-Bromopyrazolo[1,5-A]pyrazine is 1S/C6H4BrN3/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H . This code provides a specific textual identifier for the compound, which can be used to generate its molecular structure.Physical And Chemical Properties Analysis
3-Bromopyrazolo[1,5-A]pyrazine is a solid substance . It is stored in dry conditions at room temperature . The compound has a molecular weight of 198.02 .Scientific Research Applications
Medicinal Chemistry: Antitumor Scaffold
3-Bromopyrazolo[1,5-a]pyrazine serves as a core structure for the development of antitumor agents. Its N-heterocyclic compound family has shown significant potential in medicinal chemistry due to its structural versatility, allowing for various synthetic modifications to enhance anticancer activity .
Organic Synthesis: Structural Modifications
This compound is utilized in organic synthesis, where its structure can be modified at multiple positions. These modifications are crucial for creating a diverse range of molecules with potential applications in drug discovery and development .
Material Science: Photophysical Properties
In material science, 3-Bromopyrazolo[1,5-a]pyrazine is recognized for its photophysical properties. Researchers are exploring its use in developing materials with specific light-absorption and emission characteristics .
Enzymatic Inhibitory Activity
The derivatives of 3-Bromopyrazolo[1,5-a]pyrazine are studied for their enzymatic inhibitory activity. This application is particularly relevant in designing drugs that target specific enzymes within biological pathways .
Combinatorial Library Design
Due to its synthetic versatility, 3-Bromopyrazolo[1,5-a]pyrazine is a privileged scaffold in combinatorial library design. It allows for the rapid synthesis of a vast array of compounds for high-throughput screening .
Drug Discovery: Structural Diversity
The structural diversity achieved through the modification of 3-Bromopyrazolo[1,5-a]pyrazine makes it a valuable asset in drug discovery. It enables the exploration of novel pharmacophores and the optimization of drug properties .
Synthetic Transformations
Researchers utilize 3-Bromopyrazolo[1,5-a]pyrazine in various synthetic transformations. These transformations are essential for creating new compounds with potential therapeutic applications .
Functionalization
Functionalization of 3-Bromopyrazolo[1,5-a]pyrazine is a key area of research. By attaching different functional groups, scientists can tailor the compound’s properties for specific applications .
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, including 3-Bromopyrazolo[1,5-A]pyrazine, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . The current advances in the synthesis and functionalization of these compounds could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
It’s known that pyrazolo[1,5-a]pyrimidine scaffold, which is a part of 3-bromopyrazolo[1,5-a]pyrazine, is a selective protein inhibitor .
Mode of Action
Compounds with similar scaffolds have shown to inhibit proteins, which could lead to various downstream effects .
Biochemical Pathways
It’s known that pyrazolo[1,5-a]pyrimidine derivatives, which share a similar structure with 3-bromopyrazolo[1,5-a]pyrazine, have exhibited a wide range of biological activities .
Pharmacokinetics
The ADME properties of 3-Bromopyrazolo[1,5-A]pyrazine are as follows :
- High gastrointestinal absorption. It is BBB permeant, meaning it can cross the blood-brain barrier. It is not a substrate for P-glycoprotein and does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes. Information on the excretion of 3-Bromopyrazolo[1,5-A]pyrazine is not available.
Result of Action
Compounds with similar structures have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that the compound is stable under normal storage conditions .
properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEQQUBYZMIBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrazolo[1,5-A]pyrazine | |
CAS RN |
53902-93-5 | |
Record name | 3-bromopyrazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.